Epronaz

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O3S/c1-4-7-14(6-3)11(16)15-9-12-10(13-15)19(17,18)8-5-2/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNUWLJAWRWKMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)C(=O)N1C=NC(=N1)S(=O)(=O)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207785 | |

| Record name | 1-(N-Ethyl-N-propylcarbamoyl)-3-propylsulfonyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59026-08-3 | |

| Record name | Epronaz [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059026083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(N-Ethyl-N-propylcarbamoyl)-3-propylsulfonyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPRONAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F4VEG4EMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epronaz: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Dated: November 29, 2025

Abstract

Epronaz is a triazolecarboxamide herbicide that functions by inhibiting acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the chemical structure, properties, and the herbicidal mechanism of action of this compound. Detailed information on its physicochemical properties, though limited in publicly available experimental data, is presented alongside computed values. The guide also outlines the general synthesis and analytical methodologies applicable to this compound and similar triazolecarboxamide compounds, and visualizes its mechanism of action through a detailed signaling pathway diagram.

Chemical Structure and Identification

This compound is chemically identified as N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide.[1][2] Its structure is characterized by a 1,2,4-triazole ring, which is central to its biological activity, substituted with a propylsulfonyl group and an N-ethyl-N-propyl-carboxamide group.

Molecular Formula: C₁₁H₂₀N₄O₃S[1][3]

IUPAC Name: N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide[1]

CAS Registry Number: 59026-08-3

Synonyms: BTS-30843, SN-533

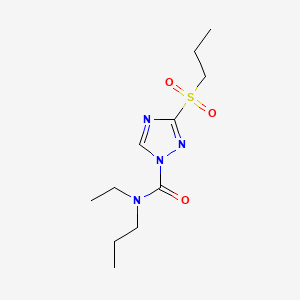

2D Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not widely available in the public domain. The following table summarizes the available computed data from reputable chemical databases.

| Property | Value | Source |

| Molecular Weight | 288.37 g/mol | PubChem |

| Boiling Point (predicted) | 444.7 °C at 760 mmHg | CROCHEM |

| Density (predicted) | 1.26 g/cm³ | CROCHEM |

| XLogP3 | 1.6 | PubChem |

| Topological Polar Surface Area | 93.5 Ų | PubChem |

Synthesis and Manufacturing

While a specific, detailed industrial synthesis protocol for this compound is proprietary, the general synthesis of N-substituted 1,2,4-triazole-3-carboxamides can be inferred from the chemical literature. A plausible synthetic route is outlined below.

Logical Workflow for the Synthesis of this compound:

Caption: A plausible synthetic pathway for this compound.

A general procedure for the synthesis of similar 1,2,4-triazole derivatives involves the following key steps:

-

Alkylation: Reaction of 3-mercapto-1,2,4-triazole with a suitable propyl halide (e.g., 1-bromopropane) in the presence of a base to form 3-(propylthio)-1,2,4-triazole.

-

Oxidation: The resulting thioether is then oxidized to the corresponding sulfone, 3-(propylsulfonyl)-1,2,4-triazole, using a strong oxidizing agent such as hydrogen peroxide with a sodium tungstate catalyst.

-

Acylation: The final step involves the acylation of the triazole ring with N-ethyl-N-propylcarbamoyl chloride. This electrophile can be prepared by reacting N-ethyl-N-propylamine with phosgene or a phosgene equivalent. The acylation is typically carried out in the presence of a base to facilitate the reaction.

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound is classified as a Group 2 herbicide (WSSA) or Group B (HRAC), which are inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a pivotal enzyme in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. By inhibiting ALS, this compound disrupts protein synthesis, leading to the cessation of cell division and ultimately plant death.

Signaling Pathway of this compound Action:

Caption: Mechanism of action of this compound via inhibition of ALS.

Experimental Protocols

General Analytical Methods for Triazolecarboxamide Herbicides

The analysis of triazolecarboxamide herbicides like this compound typically involves chromatographic techniques coupled with mass spectrometry for sensitive and selective detection.

Experimental Workflow for Herbicide Residue Analysis:

Caption: General workflow for the analysis of this compound residues.

-

Sample Preparation:

-

Solid Samples (Soil, Plant Material): A common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a partitioning step with salts. A dispersive solid-phase extraction (dSPE) cleanup step is then used to remove interfering matrix components.

-

Liquid Samples (Water): Solid-phase extraction (SPE) is a widely used technique. The water sample is passed through a cartridge containing a sorbent (e.g., C18) that retains the analyte. The analyte is then eluted with a small volume of an organic solvent.

-

-

Instrumental Analysis:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the analysis of many modern herbicides due to its high sensitivity and selectivity. A reversed-phase C18 column is typically used for separation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, potentially after a derivatization step to improve the volatility and thermal stability of the analyte.

-

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay is used to determine the inhibitory activity of a compound on the ALS enzyme.

-

Enzyme Source: ALS can be extracted and partially purified from a susceptible plant species (e.g., etiolated corn seedlings).

-

Assay Principle: The activity of ALS is measured by quantifying the amount of its product, acetolactate. The assay is typically performed in the presence and absence of the inhibitor (this compound).

-

Procedure:

-

The enzyme extract is incubated with the necessary cofactors (thiamine pyrophosphate, FAD, Mg²⁺) and the substrate (pyruvate).

-

The reaction is initiated by the addition of the substrate and allowed to proceed for a defined period at a controlled temperature and pH.

-

The reaction is stopped, and the product, acetolactate, is converted to acetoin by acid-catalyzed decarboxylation.

-

Acetoin is then derivatized with creatine and α-naphthol to form a colored complex, which is quantified spectrophotometrically.

-

The inhibitory activity of this compound is determined by comparing the enzyme activity in its presence to that of a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.

-

Conclusion

This compound is a potent herbicide that effectively controls a range of weeds by targeting the essential plant enzyme, acetolactate synthase. Its chemical structure, centered on a substituted 1,2,4-triazole ring, is key to its biological activity. While detailed experimental data on its physicochemical properties are not extensively published, its mode of action is well-understood within the context of ALS-inhibiting herbicides. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers and professionals working with this compound and related compounds. Further research to obtain and publish detailed experimental data would be beneficial to the scientific community.

References

An In-depth Technical Guide on Sulfonyl Triacole Carboxamide Herbicides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sulfonyl triazole carboxamide herbicides, a class of compounds primarily targeting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. This document details their mechanism of action, structure-activity relationships, synthesis protocols, and methods for evaluating their herbicidal efficacy.

Introduction

Sulfonyl triazole carboxamide herbicides are a specific class of agrochemicals effective against a range of weeds. A notable example of this class is Cafenstrole.[1] Unlike many other sulfonyl-containing herbicides that inhibit acetolactate synthase (ALS), the primary target of many sulfonyl triazole carboxamides is the very-long-chain fatty acid (VLCFA) elongase enzyme system.[2][3] This inhibition disrupts the formation of fatty acids with chain lengths longer than 18 carbons, which are crucial for various physiological and structural roles in plants, leading to herbicidal effects.[4]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

The primary mode of action for sulfonyl triazole carboxamide herbicides like Cafenstrole is the inhibition of the microsomal elongase enzyme system responsible for the biosynthesis of VLCFAs.[2] This process involves a four-step cycle that adds two-carbon units to an acyl-CoA primer. The condensing enzyme, β-ketoacyl-CoA synthase (KCS), which catalyzes the first and rate-limiting step, is a key target of these herbicides.

Inhibition of VLCFA synthesis leads to a cascade of downstream effects that contribute to the herbicidal activity:

-

Disruption of Cuticle Formation: VLCFAs are essential precursors for the synthesis of cuticular waxes, which form a protective layer on the plant surface, preventing water loss and protecting against environmental stresses. Inhibition of VLCFA biosynthesis leads to a deficient cuticle, resulting in desiccation and increased susceptibility to other stresses.

-

Impaired Membrane Integrity and Function: VLCFAs are integral components of sphingolipids and certain phospholipids, which are critical for the structure and function of cellular membranes, including the plasma membrane and endomembranes. Disruption of VLCFA synthesis alters membrane composition, affecting membrane fluidity, permeability, and the function of membrane-bound proteins.

-

Disruption of Signaling Pathways: There is growing evidence that VLCFAs and their derivatives, such as sphingolipids, are involved in plant signaling pathways. Inhibition of VLCFA synthesis can disrupt the homeostasis of signaling molecules like phosphatidylinositol-3-phosphate (PI3P), which is involved in vesicle trafficking and endosomal maturation. This can interfere with crucial cellular processes and contribute to the overall phytotoxicity.

dot

Caption: Inhibition of VLCFA biosynthesis and its downstream effects.

Structure-Activity Relationships (SAR)

The herbicidal activity of sulfonyl triazole carboxamide derivatives is influenced by the nature and position of substituents on the aromatic ring and the carboxamide moiety. Key SAR findings for VLCFA biosynthesis inhibition include:

-

Sulfonyl Linkage: An -SO2- linkage between the phenyl ring and the triazole is crucial for strong inhibitory activity.

-

Carboxamide Substitution: N,N-dialkyl substitution on the carbamoyl nitrogen generally leads to strong inhibition of VLCFA formation.

-

Aromatic Ring Substituents: Electron-donating groups, such as methyl groups, on the benzene ring of the sulfonyl moiety enhance the inhibitory activity against VLCFA formation.

Quantitative Data on Herbicidal Activity

The following tables summarize the herbicidal activity of Cafenstrole and its analogs against various weed species. The data is presented as the concentration required for 50% inhibition (IC50 or EC50) or as percent inhibition at a given concentration.

Table 1: Herbicidal Activity of Cafenstrole Analogs against Cucumber (Cucumis sativus) and Leptochloa chinensis

| Compound ID | R Group on Phenyl Ring | Inhibition of C. sativus (%) at 1.875 µg/mL | Inhibition of L. chinensis (%) at 1.875 µg/mL |

| Cafenstrole | 2,4,6-trimethyl | >90 | >90 |

| C2 | 4-chloro | >90 | >90 |

| C4 | 4-bromo | >90 | >90 |

| C6 | 4-nitro | >90 | >90 |

| C7 | 2,4-dichloro | >90 | >90 |

| C8 | 2,6-dichloro | >90 | >90 |

| C12 | 2-chloro-4-nitro | >90 | >90 |

Table 2: Selectivity of Compound C6 between Rice (Oryza sativa) and Weeds

| Concentration (µg/mL) | Inhibition of C. sativus (%) | Inhibition of L. chinensis (%) | Inhibition of O. sativa (%) |

| 1.875 | >90 | >90 | - |

| 7.5 | - | - | 8.3 |

Experimental Protocols

General Synthesis of 3-Sulfonyl-1H-1,2,4-triazole-1-carboxamide Derivatives

A general procedure for the synthesis of this class of compounds involves the reaction of a substituted 3-sulfonyl-1H-1,2,4-triazole with a carbamoyl chloride in the presence of a base.

dot

Caption: General workflow for the synthesis of target compounds.

Materials:

-

Substituted 3-sulfonyl-1H-1,2,4-triazole

-

Appropriate carbamoyl chloride (e.g., diethylcarbamoyl chloride)

-

Anhydrous base (e.g., potassium carbonate, triethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran, acetonitrile)

Procedure:

-

Dissolve the substituted 3-sulfonyl-1H-1,2,4-triazole in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the anhydrous base to the solution and stir.

-

Slowly add the carbamoyl chloride to the reaction mixture.

-

Stir the reaction at room temperature or reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final 3-sulfonyl-1H-1,2,4-triazole-1-carboxamide derivative.

In Vitro VLCFA Elongase Inhibition Assay

This assay measures the ability of a compound to inhibit the incorporation of radiolabeled precursors into VLCFAs in a microsomal fraction isolated from a sensitive plant species.

Materials:

-

Microsomal fraction isolated from etiolated seedlings of a susceptible plant (e.g., leek, barnyard grass).

-

Radiolabeled precursor (e.g., [1-14C]-oleoyl-CoA or [2-14C]-malonyl-CoA).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Reaction buffer containing necessary cofactors (e.g., ATP, CoA, NADPH, NADH).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the microsomal fraction, reaction buffer, and the test compound at various concentrations.

-

Pre-incubate the mixture for a short period at the optimal temperature.

-

Initiate the reaction by adding the radiolabeled precursor.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong base (e.g., KOH) to saponify the lipids.

-

Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Analyze the extracted fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate VLCFAs from other fatty acids.

-

Quantify the radioactivity in the VLCFA fraction using a scintillation counter.

-

Calculate the percent inhibition of VLCFA synthesis for each compound concentration and determine the IC50 value.

Whole-Plant Herbicidal Efficacy Bioassay (Greenhouse)

This bioassay evaluates the herbicidal effect of the compounds on whole plants under controlled greenhouse conditions.

dot

Caption: Workflow for a whole-plant herbicidal bioassay.

Materials:

-

Seeds of target weed species and crop species (for selectivity testing).

-

Pots filled with a suitable soil mix.

-

Test compounds formulated for spray application.

-

Greenhouse with controlled temperature, humidity, and light conditions.

Procedure:

-

Sow the seeds of the test plants in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

-

Prepare a series of dilutions of the test compound in a suitable formulation (e.g., containing a surfactant).

-

Apply the herbicide solutions to the plants as a post-emergence spray, ensuring uniform coverage. Include a control group treated with the formulation blank.

-

Return the treated plants to the greenhouse and maintain them under optimal growing conditions.

-

After a specified period (e.g., 14-21 days), visually assess the herbicidal injury on a scale of 0 (no effect) to 100 (complete death).

-

Harvest the above-ground plant material and measure the fresh or dry weight.

-

Calculate the percent growth reduction compared to the untreated control.

-

Determine the GR50 (concentration causing 50% growth reduction) or ED50 (effective dose for 50% of the population) values by regression analysis.

Conclusion

Sulfonyl triazole carboxamide herbicides represent a distinct class of herbicides that primarily act by inhibiting VLCFA biosynthesis. This mode of action provides an alternative to the more common ALS-inhibiting herbicides and can be a valuable tool in weed management strategies, particularly in managing weeds that have developed resistance to other herbicide classes. Further research into the structure-activity relationships and the downstream signaling effects of these compounds will be crucial for the development of new, more effective, and selective herbicides in this class.

References

- 1. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 3. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 4. Very-long-chain fatty acid biosynthesis is inhibited by cafenstrole, N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Epronaz (CAS No. 59026-08-3): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epronaz (CAS No. 59026-08-3) is a sulfonyl triazole carboxamide that has garnered attention for its potent herbicidal activity. Structurally identified as N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide, its primary mechanism of action in plants is the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids. This disruption of essential amino acid synthesis leads to the cessation of plant growth and eventual death. While its role as a herbicide is established, some commercial suppliers have also listed this compound as a potential kinase inhibitor with putative anticancer properties, although peer-reviewed evidence to substantiate this claim is currently limited. This technical guide provides a comprehensive overview of the known and potential mechanisms of action of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 59026-08-3 | [Generic Chemical Supplier Data] |

| Molecular Formula | C₁₁H₂₀N₄O₃S | [Generic Chemical Supplier Data] |

| Molecular Weight | 288.37 g/mol | [Generic Chemical Supplier Data] |

| IUPAC Name | N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide | [Generic Chemical Supplier Data] |

| Synonyms | SN-533, BTS-30843 | [Generic Chemical Supplier Data] |

| Appearance | Solid (predicted) | [Generic Chemical Supplier Data] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Herbicidal Mechanism of Action

This compound belongs to the sulfonylurea and sulfonyl triazole carboxamide class of herbicides, which are known inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[1][2]. ALS is a pivotal enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine[1].

Signaling Pathway

The inhibition of ALS by this compound disrupts the production of these essential amino acids, leading to a cascade of effects that culminate in plant death. The proposed signaling pathway is depicted in the following diagram.

Putative Anticancer Activity: Kinase Inhibition

While primarily recognized as a herbicide, this compound has been cataloged by some suppliers as a kinase inhibitor, suggesting potential applications in anticancer research. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers[3][4]. However, there is a lack of specific, peer-reviewed scientific literature identifying the kinase targets of this compound or validating its efficacy as an anticancer agent.

Hypothetical Signaling Pathway

Should this compound function as a kinase inhibitor, it would likely target one or more protein kinases involved in cancer cell proliferation, survival, or metastasis. A generalized signaling pathway for a hypothetical kinase inhibitor is shown below.

Experimental Protocols

Representative Synthesis of this compound

The synthesis of N-substituted-1,2,4-triazole-1-carboxamides can be achieved through a multi-step process. A plausible synthetic route for this compound is outlined below, adapted from methodologies for related triazole carboxamide herbicides.

Methodology:

-

Synthesis of 3-propylsulfonyl-1H-1,2,4-triazole: This intermediate can be prepared from commercially available starting materials through a series of reactions, likely involving the formation of a triazole ring followed by oxidation of a thioether to the corresponding sulfone.

-

Synthesis of N-ethyl-N-propylcarbamoyl chloride: This reagent can be synthesized by reacting N-ethyl-N-propylamine with phosgene or a phosgene equivalent.

-

Final Condensation: The 3-propylsulfonyl-1H-1,2,4-triazole is reacted with N-ethyl-N-propylcarbamoyl chloride in the presence of a suitable base (e.g., triethylamine or pyridine) and an inert solvent (e.g., dichloromethane or acetonitrile) to yield this compound. The product would then be purified using standard techniques such as column chromatography or recrystallization.

Herbicide Efficacy Assay (Whole Plant Assay)

This protocol describes a typical method for evaluating the herbicidal activity of a compound on target weed species.

Methodology:

-

Plant Cultivation: Seeds of a target weed species (e.g., Avena fatua or Amaranthus retroflexus) are sown in pots containing a standard potting mix.

-

Growth Conditions: Plants are grown in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod until they reach a specific growth stage (e.g., 2-3 leaf stage).

-

Herbicide Application: this compound is dissolved in a suitable solvent (e.g., acetone) and diluted to various concentrations in a solution containing a surfactant. The solutions are applied to the plants as a foliar spray. A control group is treated with the solvent and surfactant solution only.

-

Incubation and Assessment: The treated plants are returned to the controlled environment for 14-21 days. Herbicidal effects are assessed by visual scoring of plant injury (on a scale of 0 to 100%), and by measuring plant height and fresh or dry weight.

-

Data Analysis: The data are used to calculate the half-maximal inhibitory concentration (IC₅₀) or the concentration required to cause a 50% reduction in growth (GR₅₀).

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for testing the inhibitory activity of this compound against a specific protein kinase.

Methodology:

-

Reagents: A purified, recombinant protein kinase, its specific substrate (peptide or protein), and adenosine triphosphate (ATP) are required.

-

Assay Setup: The assay is typically performed in a microplate format. The kinase, substrate, and varying concentrations of this compound (or a vehicle control) are incubated together in an appropriate assay buffer.

-

Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature and is then terminated, often by the addition of a stop reagent (e.g., EDTA).

-

Detection: The extent of substrate phosphorylation is measured. Common detection methods include:

-

Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

-

Fluorescence-based assays: Using a fluorescently labeled antibody that recognizes the phosphorylated substrate.

-

Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

-

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

Quantitative Data

Table 2: Template for Herbicidal Activity Data

| Target Weed Species | Growth Stage | Application Rate (g/ha) | Visual Injury (%) | Growth Reduction (%) |

| Species A | 2-3 leaf | X | Y | Z |

| Species B | 2-3 leaf | X | Y | Z |

Table 3: Template for In Vitro Kinase Inhibition Data

| Kinase Target | Substrate | ATP Concentration (µM) | IC₅₀ (µM) |

| Kinase A | Substrate A | X | Y |

| Kinase B | Substrate B | X | Y |

Conclusion

This compound is a sulfonyl triazole carboxamide with a well-understood mechanism of action as a herbicide, targeting the essential plant enzyme acetolactate synthase. Its potential as a kinase inhibitor for anticancer applications is an area that requires substantial further investigation, as current evidence is limited to non-peer-reviewed sources. The experimental protocols provided in this guide offer a framework for the synthesis and rigorous biological evaluation of this compound to further elucidate its activity profile and potential therapeutic applications. Researchers and drug development professionals are encouraged to pursue further studies to fully characterize the biological and pharmacological properties of this compound.

References

- 1. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 2. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 3. Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

Technical Guide: An Overview of N-substituted 1,2,4-Triazole-1-carboxamides

Disclaimer: As of November 2025, a thorough search of scientific literature and chemical databases reveals no specific information, experimental data, or published research on the compound with the IUPAC name N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide .

This technical guide, therefore, provides a broader overview of the core chemical structure, 1,2,4-triazole-1-carboxamide , and its substituted derivatives. The information presented is based on existing research on analogous compounds and is intended to offer a foundational understanding for researchers, scientists, and drug development professionals. The synthesis, potential biological activities, and experimental approaches described are general and may not be directly applicable to the specific, uncharacterized compound of interest.

Introduction to 1,2,4-Triazole-3-carboxamides

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry and materials science due to its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability.[1][2] Carboxamide derivatives of 1,2,4-triazoles are a significant class of compounds with a wide range of documented biological activities.[3][4][5]

The general structure of a 1,2,4-triazole-3-carboxamide is characterized by a carboxamide group attached to the triazole ring. These compounds are often analogs of Ribavirin, a broad-spectrum antiviral drug, and its aglycon, 1,2,4-triazole-3-carboxamide.

Synthesis of 1,2,4-Triazole-3-carboxamide Derivatives

The synthesis of N-substituted 1,2,4-triazole-1-carboxamides typically involves a multi-step process. While a specific protocol for N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide is not available, a general synthetic strategy can be inferred from related compounds.

A plausible synthetic workflow is outlined below. This diagram represents a generalized approach and would require significant experimental optimization for the specific target compound.

Caption: Generalized synthetic workflow for a substituted 1,2,4-triazole-1-carboxamide.

Potential Biological Activities

Derivatives of 1,2,4-triazole-carboxamide have been investigated for a variety of biological activities, as summarized in the table below. It is important to note that these activities are for structurally related compounds and not for the specific compound requested.

| Biological Activity | Examples of Related Compounds | Key Findings |

| Anticancer | Alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide | Induction of leukemia cell death at low micromolar concentrations. |

| 5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamide | Significant antiproliferative effect in leukemia cell lines. | |

| Antimicrobial | 1-alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide | Potential against Gram-positive and Gram-negative bacteria. |

| Antiviral | Ribavirin (1-(β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide) | Broad-spectrum antiviral activity. |

| Herbicidal | N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide | Higher selectivity between weeds and rice compared to Cafenstrole. |

Potential Mechanisms of Action

The mechanisms of action for 1,2,4-triazole-carboxamide derivatives are diverse and depend on their specific substitutions. For the well-studied antiviral agent Ribavirin, the mechanism involves the inhibition of inosine 5'-phosphate dehydrogenase (IMPDH), which is crucial for the synthesis of guanosine triphosphate (GTP), a necessary component for viral replication.

For anticancer applications, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies of some analogs suggest they may inhibit translation initiation by interfering with the assembly of the eIF4E complex.

A potential signaling pathway that could be investigated for a novel 1,2,4-triazole-carboxamide derivative with suspected anticancer activity is presented below. This is a hypothetical pathway for research purposes.

Caption: Hypothetical mechanism of action for a 1,2,4-triazole derivative with anticancer activity.

Experimental Protocols for Characterization

Should N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide be synthesized, a series of standard experimental protocols would be necessary to characterize its physicochemical properties and biological activity.

5.1. Physicochemical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

5.2. In Vitro Biological Assays

-

Antiproliferative Assays (e.g., MTT, XTT): To evaluate cytotoxic effects against various cancer cell lines.

-

Antimicrobial Assays (e.g., MIC, MBC): To determine the minimum inhibitory and bactericidal concentrations against a panel of bacteria and fungi.

-

Enzyme Inhibition Assays: To identify specific molecular targets.

-

Cell Cycle Analysis (Flow Cytometry): To investigate the effects on cell cycle progression.

-

Apoptosis Assays (e.g., Annexin V/PI staining, Western Blot for caspases): To confirm the induction of programmed cell death.

Conclusion and Future Directions

While there is currently no available information on N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide, the broader class of 1,2,4-triazole-1-carboxamides represents a promising area for drug discovery and development. Future research efforts could focus on the synthesis and characterization of this novel compound to determine its physicochemical properties and explore its potential biological activities. Based on the literature for analogous structures, investigations into its anticancer, antimicrobial, and herbicidal properties would be logical starting points. Any future studies should include detailed experimental protocols and data presentation to contribute to the scientific understanding of this class of compounds.

References

- 1. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate of Epronaz in Soil: A Technical Guide

Disclaimer: Epronaz is a fictional substance. The following technical guide has been developed using data and protocols for the well-characterized triazole fungicide, tebuconazole, as a representative model to fulfill the detailed requirements of this request. All data and methodologies presented herein pertain to tebuconazole and are intended to illustrate the format and content of a comprehensive environmental fate assessment.

Introduction

This compound is a systemic triazole fungicide characterized by its broad-spectrum activity against various fungal pathogens in agricultural systems. Understanding its environmental fate, particularly its behavior and persistence in soil, is critical for assessing its potential ecological risk and ensuring its safe and sustainable use. This guide provides a comprehensive overview of the degradation, sorption, and leaching of this compound in the soil environment, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

The environmental behavior of this compound is governed by its intrinsic physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂ClN₃O | --INVALID-LINK-- |

| Molecular Weight | 307.82 g/mol | --INVALID-LINK-- |

| Water Solubility | 36 mg/L (at 20°C) | --INVALID-LINK-- |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.7 | --INVALID-LINK-- |

| Vapor Pressure | 1.4 x 10⁻¹⁰ atm-cu m/mole (estimated) | --INVALID-LINK-- |

Degradation in Soil

The persistence of this compound in soil is primarily determined by its rate of degradation, which occurs through both microbial and, to a lesser extent, abiotic processes.

Aerobic Soil Metabolism

Microbial degradation is the principal pathway for the dissipation of this compound in aerobic soil environments. The rate of degradation is often expressed as a half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate.

Table 1: Aerobic Soil Degradation Half-life (DT₅₀) of this compound

| Soil Type | Temperature (°C) | DT₅₀ (days) | Reference |

| Sandy Loam | 20 | 202 | --INVALID-LINK-- |

| Silt Loam | 25 | 158 - 198 | --INVALID-LINK-- |

| Clay Loam | Field Conditions | 8.2 - 12.4 | --INVALID-LINK-- |

| Various | Laboratory | 49 - 610 | --INVALID-LINK-- |

| Peanut Field Soil | 30 | 5 - 43 | --INVALID-LINK-- |

Note: The wide range in DT₅₀ values reflects the significant influence of soil properties (e.g., organic matter content, pH, microbial biomass) and environmental conditions (e.g., temperature, moisture) on degradation rates.

Anaerobic Soil Metabolism

Under anaerobic conditions, such as in flooded soils, the degradation of this compound is significantly slower than in aerobic environments.

Transformation Products

The microbial degradation of this compound results in the formation of several transformation products. The primary metabolic pathway involves the oxidation of the tert-butyl group. Biotransformation can lead to the formation of hydroxy, carboxy, triol, and ketoacid metabolites, as well as the cleavage of the triazole ring.[1][2]

Sorption and Mobility in Soil

The mobility of this compound in soil, and thus its potential to leach into groundwater, is largely controlled by its sorption to soil particles.

Soil Sorption Coefficients

Sorption is quantified by the soil-water partition coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc).

Table 2: Soil Sorption Coefficients for this compound

| Soil Type | pH | Organic Carbon (%) | K_d (mL/g) | K_oc (mL/g) | Reference |

| Sandy Loam | 7.6 | 2.8 | 13.0 | 463 | --INVALID-LINK-- |

| Silty Clay | 7.6 | 2.6 | 28.2 | 1084 | --INVALID-LINK-- |

| Various Mineral Soils | 6.1-7.4 | - | 3.4 - 135.5 | 163 - 1051.2 | --INVALID-LINK-- |

| Various Agricultural Soils | - | - | - | 287 - 5172 (K_Foc) | --INVALID-LINK-- |

Note: Higher Koc values indicate stronger sorption to soil organic carbon and lower mobility.

Leaching Potential

Given its moderate to high Koc values, this compound is generally considered to have low to moderate mobility in soil. Leaching is more likely to occur in soils with low organic matter content and in situations of heavy rainfall. However, because it can be persistent, there is still a potential for gradual movement through the soil profile over time.

Experimental Protocols

The following sections detail standardized methodologies for assessing the environmental fate of this compound in soil.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline is designed to determine the rate and pathway of degradation of a substance in soil under both aerobic and anaerobic conditions.[3][4][5]

Objective: To determine the DT₅₀ and identify major transformation products of this compound in soil.

Methodology:

-

Soil Selection: At least three different soil types are recommended, representing a range of textures, organic carbon content, and pH.

-

Test Substance: ¹⁴C-labeled this compound is typically used to facilitate tracking of the parent compound and its transformation products.

-

Sample Preparation: Soil is sieved and its moisture content adjusted to 40-60% of maximum water holding capacity. The test substance is applied to the soil at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in a flow-through system that allows for the trapping of evolved ¹⁴CO₂ and other volatile organics.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with nitrogen to create anaerobic conditions.

-

-

Sampling: Samples are collected at multiple time points over a period of up to 120 days.

-

Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol) to recover this compound and its transformation products.

-

Analysis: Extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and transformation products. The identity of transformation products can be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The rate of degradation is determined by plotting the concentration of this compound over time and fitting the data to a first-order or other appropriate kinetic model to calculate the DT₅₀.

Adsorption-Desorption Using a Batch Equilibrium Method (OECD Guideline 106)

This method is used to determine the sorption and desorption characteristics of a chemical in soil.

Objective: To determine the Kd and Koc values of this compound in various soils.

Methodology:

-

Soil Selection: A minimum of five different soil types are recommended.

-

Test Substance: A solution of this compound (labeled or unlabeled) is prepared in 0.01 M CaCl₂.

-

Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for any abiotic degradation or sorption to the test vessels.

-

Adsorption Phase:

-

Known amounts of soil are placed in centrifuge tubes with the this compound solution.

-

The tubes are agitated in the dark at a constant temperature (e.g., 20-25°C) for the predetermined equilibration time.

-

The tubes are then centrifuged to separate the soil and aqueous phases.

-

-

Desorption Phase:

-

A portion of the supernatant from the adsorption phase is removed and replaced with an equal volume of fresh 0.01 M CaCl₂.

-

The tubes are agitated again for the same equilibration time and then centrifuged.

-

-

Analysis: The concentration of this compound in the aqueous phase is determined by HPLC or LC-MS/MS. The amount sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Data Analysis:

-

The adsorption coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil to the concentration in the aqueous phase at equilibrium.

-

The organic carbon-normalized adsorption coefficient (Koc) is calculated by dividing the Kd by the fraction of organic carbon in the soil.

-

The data can also be fitted to the Freundlich isotherm to describe the concentration-dependent nature of the sorption.

-

Analytical Method for this compound in Soil

Accurate quantification of this compound residues in soil is crucial for environmental fate studies. A common and sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation: Soil samples are air-dried and sieved.

-

Extraction: A subsample of soil is extracted with a suitable solvent mixture, such as methanol:water, often aided by microwave or ultrasonic extraction.

-

Cleanup (Optional): Depending on the complexity of the soil matrix, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

-

Analysis: The final extract is analyzed by LC-MS/MS. An isotopically labeled internal standard of this compound is often used for accurate quantification.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

Visualizations

Environmental Fate of this compound in Soil

Caption: Conceptual diagram of the key processes governing the environmental fate of this compound in soil.

Experimental Workflow for this compound Soil Fate Studies

Caption: Generalized workflow for conducting studies on the environmental fate of this compound in soil.

Conclusion

The environmental fate of this compound in soil is a complex interplay of degradation, sorption, and transport processes. It exhibits moderate persistence, with microbial degradation being the primary dissipation pathway. Its mobility in soil is generally low to moderate, largely dictated by the soil's organic carbon content. The standardized protocols outlined in this guide provide a robust framework for generating the necessary data to perform a thorough environmental risk assessment for this compound and similar compounds.

References

An In-depth Technical Guide to the Potential Degradation Pathways of Epronaz

Disclaimer: As of late 2025, publicly available scientific literature lacks specific studies on the degradation pathways of epronaz. Therefore, this document provides a comprehensive overview of potential degradation routes based on the known reactivity and metabolism of its core chemical moieties: the 1,2,4-triazole ring, the sulfonyl group, and the N-ethyl-N-propyl-carboxamide functional group. The pathways and protocols described herein are hypothetical and intended to serve as a foundational guide for researchers initiating studies on this compound degradation.

Introduction

This compound is a chemical compound featuring a 1,2,4-triazole ring, a sulfonyl group, and a carboxamide linkage. Understanding its environmental fate and metabolic degradation is crucial for assessing its potential impact and persistence. Degradation can occur through various mechanisms, including microbial metabolism, hydrolysis, and photodegradation. This guide outlines the probable key transformation pathways and provides generalized experimental protocols to investigate these processes.

Potential Degradation Pathways

The degradation of this compound is likely to proceed through the cleavage or modification of its primary functional groups. The main proposed pathways are:

-

Hydrolysis of the Carboxamide Bond: The N-ethyl-N-propyl-carboxamide group is susceptible to hydrolysis. This reaction can be catalyzed by acids, bases, or enzymes (e.g., amidases).[1][2][3] Hydrolysis would cleave the amide bond, yielding 3-(propylsulfonyl)-1H-1,2,4-triazole-1-carboxylic acid and N-ethyl-N-propylamine.[1][4]

-

Metabolism of the 1,2,4-Triazole Ring: The 1,2,4-triazole ring is a common feature in many fungicides and can be a target for microbial degradation. Common metabolic pathways for triazole compounds involve hydroxylation of the ring, followed by ring cleavage. This can lead to the formation of various smaller organic molecules. 1,2,4-triazole itself can be a persistent metabolite.

-

Biotransformation of the Sulfonyl Group: The propylsulfonyl group may undergo metabolic transformations. While the sulfonyl group itself is generally stable, the alkyl chain is susceptible to oxidation. Hydroxylation of the propyl chain, catalyzed by cytochrome P450 monooxygenases, is a plausible initial step. Further oxidation could lead to the formation of carboxylic acids.

-

Photodegradation: Triazole compounds can be susceptible to photodegradation, especially in aqueous environments. UV radiation can induce cleavage of the triazole ring or other bonds within the molecule. The rate and products of photodegradation will depend on the specific environmental conditions, such as pH and the presence of photosensitizers.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothetical degradation pathways of this compound.

References

Ecotoxicology of Epoxiconazole on Non-Target Organisms: An In-depth Technical Guide

Disclaimer: The substance "Epronaz" as specified in the user request is not a recognized chemical entity in widespread scientific literature. Based on the phonetic similarity and context, this guide addresses the ecotoxicology of Epoxiconazole , a broad-spectrum triazole fungicide.

Executive Summary

Epoxiconazole is a systemic fungicide widely used in agriculture to control a variety of fungal diseases in crops. Its mode of action is the inhibition of C14-demethylase, an enzyme crucial for sterol biosynthesis in fungi. While effective against target pathogens, the persistence and mobility of epoxiconazole in the environment raise concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the ecotoxicological effects of epoxiconazole on aquatic and terrestrial non-target organisms, including quantitative toxicity data, detailed experimental protocols, and an examination of the underlying signaling pathways affected.

Quantitative Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of epoxiconazole to a range of non-target organisms. Data is presented as LC50 (lethal concentration for 50% of the population), EC50 (effective concentration for 50% of the population), and NOEC (no observed effect concentration).

Table 1: Aquatic Ecotoxicity of Epoxiconazole

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Fish | ||||

| Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | < 4.6 | 96 hours | [1] |

| Invertebrates | ||||

| Daphnia magna (Water Flea) | 48-h EC50 | 8.69 | 48 hours | [1] |

| Daphnia magna (Water Flea) | 21-d NOEC | 0.63 | 21 days | [2] |

| Algae | ||||

| Pseudokirchneriella subcapitata | 72-h EC50 | 2.31 | 72 hours | [1] |

| Chaetoceros calcitrans (Marine Diatom) | 72-h EC50 | 2.31 | 72 hours | [3] |

Table 2: Terrestrial Ecotoxicity of Epoxiconazole

| Species | Endpoint | Value | Exposure Duration | Reference |

| Earthworms | ||||

| Eisenia fetida | 14-d LC50 | 45.5 mg/kg soil | 14 days | |

| Eisenia fetida | 56-d NOEC (reproduction) | 0.084 mg/kg soil | 56 days | |

| Honeybees | ||||

| Apis mellifera | 48-h Acute Contact LD50 | > 100 µ g/bee | 48 hours | |

| Soil Microorganisms | ||||

| Nitrogen Transformation | NOEC | 0.0625 mg/kg soil | 90 days | |

| Carbon Transformation | NOEC | 0.625 mg/kg soil | 90 days |

Experimental Protocols

The ecotoxicological data presented in this guide are primarily generated following standardized test guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality, reproducibility, and international acceptance.

Aquatic Toxicity Testing

-

Fish Acute Toxicity Test (OECD 203): This test evaluates the acute lethal toxicity of a substance to fish. Typically, juvenile rainbow trout (Oncorhynchus mykiss) are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated. Water quality parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to Daphnia magna. Neonates (<24 hours old) are exposed to a series of test concentrations for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds of gentle agitation. Observations are made at 24 and 48 hours to determine the EC50.

-

Alga, Growth Inhibition Test (OECD 201): This test determines the effect of a substance on the growth of freshwater green algae, such as Pseudokirchneriella subcapitata. Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours under constant light and temperature. The algal growth is measured by cell counts or other biomass surrogates, and the EC50 for growth rate inhibition is calculated.

Terrestrial Toxicity Testing

-

Earthworm, Acute Toxicity Test (based on OECD 207): This test evaluates the acute toxicity of a substance to adult earthworms, typically Eisenia fetida. The earthworms are exposed to the test substance mixed into an artificial soil for 14 days. Mortality and sublethal effects like weight loss are recorded to determine the LC50.

-

Earthworm Reproduction Test (OECD 222): This chronic toxicity test assesses the sublethal effects of a substance on earthworm reproduction. Adult earthworms are exposed to the substance in artificial soil for 28 days, after which they are removed. The soil is then incubated for another 28 days to allow for the hatching of cocoons. The number of juvenile worms is counted to determine the NOEC for reproduction.

-

Honeybee, Acute Contact Toxicity Test (OECD 214): This test determines the acute contact toxicity of a substance to adult worker honeybees (Apis mellifera). The test substance is applied directly to the dorsal thorax of the bees. Mortalities are recorded at 24 and 48 hours to calculate the LD50.

-

Soil Microorganism Toxicity Tests: These studies assess the impact of a substance on key microbial processes in the soil, such as nitrogen and carbon transformation. Soil samples are treated with the test substance and incubated under controlled conditions. The rates of nitrification (conversion of ammonia to nitrate) and soil respiration (carbon dioxide evolution) are measured over time to determine the NOEC.

Signaling Pathways and Mechanisms of Toxicity

Epoxiconazole's primary mode of action in target fungi is the inhibition of sterol biosynthesis. However, its interaction with cytochrome P450 (CYP) enzymes can also lead to adverse effects in non-target organisms, including endocrine disruption.

Primary Mode of Action: Sterol Biosynthesis Inhibition

Epoxiconazole inhibits the enzyme C14-demethylase (a member of the CYP51 family), which is a critical step in the conversion of lanosterol to ergosterol in fungi. Ergosterol is an essential component of fungal cell membranes. In non-target organisms, analogous enzymes in the sterol biosynthesis pathway can be affected, although the sensitivity is generally lower than in fungi.

References

- 1. The epoxiconazole and tebuconazole fungicides impair granulosa cells functions partly through the aryl hydrocarbon receptor (AHR) signalling with contrasted effects in obese, normo-weight and polycystic ovarian syndrome (PCOS) patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. catalog.labcorp.com [catalog.labcorp.com]

Eprinomectin and Its Impact on Soil Microbial Communities: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the current scientific understanding of the veterinary pharmaceutical eprinomectin and its effects on the soil environment, with a particular focus on soil microbial communities. Eprinomectin, a member of the avermectin class of endectocides, is widely used for parasite control in cattle.[1] A significant portion of the administered dose is excreted into the environment, leading to potential impacts on non-target organisms and ecosystem functions.[2] This document synthesizes available data on the environmental fate, ecotoxicity, and potential microbial impacts of eprinomectin. Due to a scarcity of direct research on eprinomectin's effects on soil bacteria and fungi, this guide also incorporates data from studies on abamectin, a structurally similar avermectin, to infer potential impacts. Detailed experimental and analytical protocols are provided, alongside visualizations of key processes and workflows to support researchers, scientists, and drug development professionals.

Environmental Fate and Persistence of Eprinomectin

Eprinomectin, upon excretion, enters the terrestrial environment primarily through the dung of treated animals. Its environmental persistence is a key factor in determining its ecological impact. Studies show that eprinomectin binds strongly and readily to soil particles, which limits its mobility and translocation.[3][4] However, it is characterized as moderately to highly persistent, with its degradation rate being highly dependent on environmental conditions such as soil type, oxygen content, and microbial activity.[5]

Photodegradation is a significant pathway for the breakdown of avermectins on surfaces and in water, but its efficacy is reduced once bound to soil. The dissipation half-life (DT50) in soil can vary widely, from approximately 38-53 days under aerobic conditions to over two years in anaerobic environments. This persistence raises concerns about potential accumulation in soils receiving regular manure applications from treated livestock.

Table 1: Dissipation Half-Life (DT50) of Eprinomectin in Soil and Manure

| Matrix | Condition | Dissipation Half-Life (DT50) | Reference |

|---|---|---|---|

| Soil | Aerobic | 38 - 53 days | |

| Soil | Anaerobic | 691 - 1491 days |

| Cattle Manure | - | 333 days | |

Ecotoxicological Effects on Soil Organisms

The ecotoxicological profile of eprinomectin has been evaluated for several non-target soil invertebrates. While it is designed to be effective against nematodes and arthropods, its impact extends to beneficial soil fauna. The toxicity is highly dependent on the organism, soil type, and concentration. For instance, effects on the springtail Folsomia candida were more pronounced in Entisol soil compared to Oxisol, which was attributed to the higher clay and organic matter content in Oxisol leading to greater retention of the compound. Studies on earthworms have shown a wide margin of safety under typical usage conditions, with high LC50 values.

Table 2: Ecotoxicity of Eprinomectin on Selected Soil Invertebrates

| Organism | Soil Type | Endpoint | Value (mg/kg dry soil) | Reference |

|---|---|---|---|---|

| Folsomia candida (Springtail) | Entisol | Lethality starting concentration | 8 | |

| Folsomia candida (Springtail) | Oxisol | Lethality starting concentration | 20 | |

| Folsomia candida (Springtail) | Entisol | Reproduction EC50 | 4.38 | |

| Folsomia candida (Springtail) | Oxisol | Avoidance EC50 | 1.33 |

| Lumbricus terrestris (Earthworm) | Artificial Soil | LC50 (28 days) | > 951 | |

Impact on Soil Microbial Communities: Inferences from Abamectin Studies

Direct, peer-reviewed studies quantifying the specific impact of eprinomectin on the diversity and structure of soil microbial communities (bacteria and fungi) are currently limited. However, research on the closely related avermectin, abamectin, provides valuable insights into the potential effects. A study using shotgun metagenomics to analyze plant-soil microcosms treated with abamectin revealed significant, though short-term, negative impacts.

The study found that abamectin, even at low concentrations (0.1 mg/kg), altered the composition of soil microbial communities, reduced their complexity and stability, and disrupted microbial interactions within 7 days of exposure. Notably, an increase in the abundance of potential soil-borne pathogens, such as Ralstonia, was observed at higher concentrations (1.0 mg/kg). However, the microbial community showed signs of recovery, with most ecological functions returning to baseline levels within 21 days. These findings suggest that eprinomectin could similarly cause transient disruptions to the soil microbiome.

Table 3: Effects of Abamectin on Soil Microbial Community Diversity (Day 7)

| Treatment (mg/kg soil) | Soil Compartment | Diversity Metric | Observation | Reference |

|---|---|---|---|---|

| 0.1 and 1.0 | Rhizosphere | Shannon Index | Significant increase | |

| 0.1 and 1.0 | Bulk Soil | Shannon Index | No significant change |

| 0.1 and 1.0 | Bulk & Rhizosphere | Community Structure (PCoA) | Significant alteration | |

Experimental and Analytical Protocols

Protocol for Assessing Avermectin Impact on Soil Microbial Communities

This protocol is based on the methodology used for studying abamectin's impact and is applicable for eprinomectin research.

-

Microcosm Setup:

-

Collect soil from the target environment (e.g., pasture). Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize.

-

Establish microcosms in sterile containers (e.g., pots) with a defined amount of soil.

-

If studying plant-soil interactions, sow a relevant plant species (e.g., rice, Oryza sativa).

-

-

Eprinomectin Application:

-

Prepare stock solutions of eprinomectin in a suitable solvent (e.g., acetone).

-

Apply the solution to the soil to achieve the desired final concentrations (e.g., 0.1 mg/kg and 1.0 mg/kg). Include a solvent-only control group.

-

Allow the solvent to evaporate completely before planting or incubation.

-

-

Sampling:

-

Collect soil samples at specified time points (e.g., Day 0, Day 7, Day 21).

-

Separate bulk soil and rhizosphere soil (soil adhering to plant roots).

-

Store samples at -80°C prior to DNA extraction.

-

-

DNA Extraction and Sequencing:

-

Extract total soil DNA using a commercially available kit (e.g., DNeasy PowerSoil Kit).

-

Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

-

Prepare sequencing libraries and perform shotgun metagenomic sequencing on a high-throughput platform (e.g., Illumina).

-

-

Data Analysis (Bioinformatics):

-

Perform quality control on raw sequencing reads to remove adapters and low-quality sequences.

-

Assemble reads into contigs and predict genes.

-

Perform taxonomic classification of genes against a reference database (e.g., NCBI-nr).

-

Perform functional annotation using databases like KEGG.

-

Calculate diversity indices (e.g., Shannon, Richness) and perform statistical analyses (e.g., PCoA, PERMANOVA) to compare microbial community structure and function across treatments.

-

References

- 1. repository.lsu.edu [repository.lsu.edu]

- 2. Environmentally realistic concentrations of eprinomectin induce phytotoxic and genotoxic effects in Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 4. ams.usda.gov [ams.usda.gov]

- 5. Are the parasiticidal avermectins resistant to dissipation in the environment? The case of eprinomectin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Translocation and Metabolism of Epronaz in Plants: A Technical Overview Based on General Herbicide Science

A notable scarcity of publicly available scientific literature specifically detailing the translocation and metabolic fate of the herbicide Epronaz currently exists. This compound, identified as a sulfonyl triazole carboxamide herbicide, is used in agriculture for weed control. In the absence of specific studies on this compound, this guide provides a comprehensive technical overview of the likely processes of translocation and metabolism it undergoes in plants, based on established principles of herbicide science for compounds of similar chemical structure and mode of action.

This document is intended for researchers, scientists, and professionals in drug and herbicide development. It aims to provide a foundational understanding of the expected behavior of this compound within plant systems, drawing parallels from broader herbicide research. The information herein is structured to facilitate further investigation and hypothesis-driven research into the specific properties of this compound.

I. General Principles of Herbicide Translocation in Plants

The movement of a herbicide from the point of application to its site of action within the plant is termed translocation. This process is critical for the efficacy of systemic herbicides. Based on the general behavior of foliar-applied herbicides, this compound is likely to follow a systemic translocation pathway.

A. Absorption and Short-Distance Transport

Upon application, this compound must first penetrate the plant's outer protective layer, the cuticle, to enter the plant tissues. Following cuticular penetration, the herbicide moves through the apoplast (cell walls and intercellular spaces) and symplast (interconnected cytoplasm of cells via plasmodesmata) to reach the vascular tissues.

B. Long-Distance Transport: Phloem and Xylem

Once in the vascular system, systemic herbicides are transported throughout the plant via the phloem and/or xylem.

-

Phloem Transport (Symplastic): Herbicides that are "phloem-mobile" are transported along with sugars produced during photosynthesis from source tissues (mature leaves) to sink tissues (areas of active growth such as meristems, roots, and developing fruits). This is the primary long-distance transport route for many systemic herbicides.

-

Xylem Transport (Apoplastic): Herbicides can also be transported upwards from the roots to the shoots in the xylem, along with water and nutrients. This is the main route for soil-applied herbicides but can also play a role for foliar-applied compounds, particularly in redistribution within the plant.

The specific translocation pattern of this compound would depend on its physicochemical properties, the plant species, and environmental conditions.

Experimental Workflow for Herbicide Translocation Studies

II. General Principles of Herbicide Metabolism in Plants

Herbicide metabolism, or detoxification, is a natural defense mechanism in plants to break down foreign compounds (xenobiotics). This process typically occurs in three phases and determines the selectivity and persistence of a herbicide in a plant.

A. Phase I: Modification

In Phase I, the herbicide molecule is chemically modified, often through oxidation, reduction, or hydrolysis. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s). The goal of this phase is to introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the herbicide molecule, which makes it more water-soluble and prepares it for the next phase.

B. Phase II: Conjugation

In Phase II, the modified herbicide from Phase I is conjugated (bound) to endogenous molecules such as glucose, glutathione, or amino acids. This process is facilitated by enzymes like glutathione S-transferases (GSTs) and UDP-glucosyltransferases (UGTs). Conjugation further increases the water solubility of the herbicide and significantly reduces its phytotoxicity.

C. Phase III: Compartmentation

In the final phase, the conjugated herbicide metabolites are transported and sequestered into cellular compartments, primarily the vacuole, or are incorporated into the cell wall. This sequestration prevents the metabolites from interfering with cellular processes. ATP-binding cassette (ABC) transporters are often involved in moving the conjugated metabolites across the vacuolar membrane.

Hypothetical Metabolic Pathway of a Herbicide

III. Experimental Protocols for Studying Herbicide Metabolism

Detailed protocols are essential for accurately assessing the metabolic fate of a herbicide in plants. Below are generalized methodologies that would be adapted for studying this compound.

A. Plant Material and Treatment

-

Plant Growth: Grow a selected plant species (e.g., soybean, a crop where this compound is used) under controlled environmental conditions (e.g., 25°C, 16h light/8h dark cycle).

-

Herbicide Application: Apply a known concentration of this compound (ideally radiolabeled for ease of tracking) to the foliage or rooting medium of the plants at a specific growth stage.

-

Time-Course Sampling: Harvest plant tissues (leaves, stems, roots) at various time points after treatment (e.g., 6, 12, 24, 48, 72 hours) to track the metabolic process over time.

B. Extraction of Herbicide and Metabolites

-

Homogenization: Immediately freeze the harvested plant tissue in liquid nitrogen and grind to a fine powder.

-

Solvent Extraction: Extract the powdered tissue with a suitable organic solvent mixture (e.g., acetonitrile/water or methanol/water) to solubilize this compound and its metabolites.

-

Purification: Centrifuge the extract to remove solid plant debris. The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

C. Analysis and Identification of Metabolites

-

Chromatographic Separation: Separate the components of the purified extract using High-Performance Liquid Chromatography (HPLC).

-

Detection and Quantification:

-

If using a radiolabeled herbicide, a radio-detector coupled with the HPLC can quantify the parent compound and its metabolites.

-

For non-labeled studies, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is used for detection and quantification.

-

-

Structural Elucidation: Use tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structures of the metabolites.

Experimental Workflow for Herbicide Metabolism Analysis

IV. Quantitative Data Presentation (Hypothetical)

While no specific quantitative data for this compound is available, the following tables illustrate how such data would be structured for clarity and comparison.

Table 1: Hypothetical Translocation of ¹⁴C-Epronaz in Soybean 72 Hours After Treatment.

| Plant Part | Radioactivity (% of Applied) |

| Treated Leaf | 65.2 |

| Other Leaves | 12.5 |

| Stem | 8.3 |

| Roots | 5.1 |

| Unabsorbed | 8.9 |

Table 2: Hypothetical Metabolic Profile of this compound in Soybean Leaves 48 Hours After Treatment.

| Compound | Concentration (µg/g fresh weight) |

| This compound (Parent) | 2.5 |

| Metabolite A (Hydroxylated) | 1.8 |

| Metabolite B (Glucoside Conjugate) | 3.2 |

V. Conclusion and Future Research Directions

The translocation and metabolism of this compound in plants are critical determinants of its herbicidal efficacy and crop selectivity. Based on general principles of herbicide science, it is anticipated that this compound is a systemic herbicide that undergoes a three-phase detoxification process in tolerant plants.

To provide a definitive guide on the translocation and metabolism of this compound, further research is imperative. Key areas for future investigation include:

-

Translocation Studies: Utilizing radiolabeled this compound to quantify its uptake, movement, and distribution in key crops and weed species.

-

Metabolite Identification: Conducting comprehensive metabolite profiling studies in various plant species to identify the specific metabolic pathways and key enzymes involved in this compound detoxification.

-

Quantitative Analysis: Developing and validating robust analytical methods for the routine monitoring of this compound and its metabolites in plant tissues and environmental samples.

The generation of such data will not only fill the current knowledge gap but also provide invaluable information for optimizing the use of this compound in agricultural systems and for the development of future herbicide technologies.

An In-depth Technical Guide to Epronaz and its Herbicide Class in Weed Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epronaz is an agricultural herbicide classified under the sulfonyl triazole carboxamide chemical family.[1] It is identified by the IUPAC name N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide and has been assigned the CAS number 59026-08-3.[2] Alternative identifiers for this compound include SN-533 and BTS-30843.[3] While specific public domain data on the herbicidal efficacy and crop tolerance of this compound is limited, its chemical classification allows for an in-depth examination of its likely mode of action and the experimental protocols relevant to its evaluation.

This technical guide provides a comprehensive overview of the core scientific principles and methodologies applicable to the study of this compound and related herbicides. It is intended to serve as a resource for researchers and professionals involved in the development and analysis of herbicidal compounds.

Chemical and Physical Properties

A foundational understanding of a herbicide's chemical and physical properties is crucial for its formulation, application, and environmental fate assessment. Key properties of this compound are summarized in Table 1.

| Property | Value |

| IUPAC Name | N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide[2] |

| Synonyms | SN-533, BTS-30843[3] |

| CAS Number | 59026-08-3 |

| Molecular Formula | C11H20N4O3S |

| Molecular Weight | 288.37 g/mol |

| Table 1: Chemical and Physical Properties of this compound. |

Presumed Mode of Action: Acetolactate Synthase (ALS) Inhibition

This compound belongs to the broader group of herbicides that includes sulfonylureas and triazolopyrimidine sulfonamides, which are known inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical in the biosynthesis of branched-chain amino acids—isoleucine, leucine, and valine—in plants. The inhibition of ALS leads to a deficiency in these essential amino acids, ultimately resulting in the cessation of plant cell growth and death.